molecular formula C11H18N2 B162334 N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine CAS No. 1629-33-0

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B162334
CAS No.: 1629-33-0
M. Wt: 178.27 g/mol
InChI Key: QNEUMPZMEXPLOM-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine: is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . It is characterized by the presence of a methyl group, a phenylethyl group, and an ethane-1,2-diamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of N-methyl-ethane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-6H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEUMPZMEXPLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500124
Record name N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-33-0
Record name N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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